6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride
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Overview
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride is a chemical compound with the molecular formula C8H7BrN4O·HCl. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and aldehyde functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-bromo-5-methylpyrazole with formamide under acidic conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazolo[1,5-a]pyrimidine core is treated with a formylating agent like DMF and POCl3.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Typically carried out in the presence of a catalyst like acetic acid or under basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Condensation Products: Imines or hydrazones.
Scientific Research Applications
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Chemical Biology: Used in the design of molecular probes for studying biological processes.
Material Science: Its derivatives are explored for their photophysical properties and potential use in organic electronics.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and other enzymes critical for cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
- Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride is unique due to the presence of both bromine and aldehyde functional groups, which provide distinct reactivity and synthetic versatility
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O.ClH/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGNCJQQGNTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287316-89-4 |
Source
|
Record name | 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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